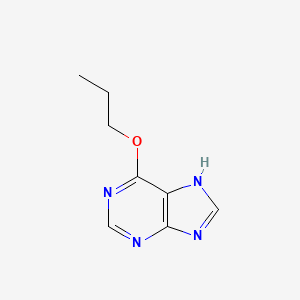

6-n-Propoxypurine

説明

Context of Purine (B94841) Nucleoside Analogues in Biological Systems and Therapeutic Development

Purine nucleoside analogues are synthetic compounds that mimic the structure of natural purines, adenine (B156593) and guanine, which are essential components of nucleic acids (DNA and RNA) and key players in cellular metabolism and signaling. By virtue of their structural similarity, these analogues can interfere with various cellular processes. Many purine analogues function as antimetabolites, disrupting the synthesis of nucleic acids and thereby inhibiting cell division. This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells.

The therapeutic utility of purine nucleoside analogues is well-established, with several compounds approved for clinical use in treating both hematological malignancies and solid tumors. Their mechanisms of action are diverse and can include the inhibition of crucial enzymes involved in nucleotide metabolism and the induction of apoptosis, or programmed cell death. The ability to trigger apoptosis is a highly sought-after characteristic in anticancer drug development, as it leads to the selective elimination of malignant cells. Research has shown that some alkylated purines can induce apoptosis, and this effect can be dependent on the presence of functional p53, a key tumor suppressor protein. nih.gov

Overview of 6-n-Propoxypurine as a Key Purine Derivative in Medicinal Chemistry and Chemical Biology

This compound belongs to the class of 6-alkoxypurines, which are purine derivatives characterized by an alkoxy group attached to the C6 position of the purine ring. This structural modification has been a focal point in medicinal chemistry for the development of novel bioactive molecules. The exploration of 6-alkoxypurines has been driven by the aim of discovering new therapeutic agents, particularly those with anticancer properties.

Research into a library of 6-alkoxy purine analogs has revealed their potential as cell type-selective inducers of apoptosis. ugr.esresearchgate.netnih.gov This selectivity is a critical aspect of modern drug design, as it promises therapies with fewer side effects. While much of the research has focused on a range of 6-alkoxy derivatives, the findings provide a strong rationale for the investigation of specific analogues like this compound. The synthesis of these compounds generally involves the reaction of a 6-chloropurine (B14466) precursor with the corresponding alcohol, in this case, n-propanol.

The study of this compound and its related compounds in chemical biology serves to elucidate the structural requirements that govern their biological activity. By systematically altering the substituents on the purine core and observing the effects on cellular behavior, researchers can build a comprehensive structure-activity relationship (SAR). This knowledge is instrumental in the rational design of more potent and selective therapeutic agents. The investigation into 6-alkoxypurines has identified derivatives that exhibit superior potency and cell selectivity compared to initial lead compounds, highlighting the value of this chemical scaffold in the development of novel anticancer drugs. ugr.esresearchgate.netnih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₁₀N₄O |

| Molecular Weight | 178.19 g/mol |

| IUPAC Name | 6-(Propyloxy)-7H-purine |

| Class | 6-Alkoxypurine |

| Known Biological Role | Apoptosis Inducer (as part of the 6-alkoxypurine class) |

Detailed Research Findings on 6-Alkoxypurines

A significant study focused on the synthesis and screening of a library of 6-alkoxy purine analogs to explore their potential as pro-apoptotic agents in cancer cells. ugr.esresearchgate.netnih.gov The research was initiated to understand the key structural features of a previously identified pro-apoptotic purine derivative. The findings from this phenotypic screening, which involved a panel of six human cancer cell lines, are summarized below.

Cell-Type Selectivity and Apoptosis Induction

The investigation revealed that certain 6-alkoxy purine derivatives were potent and selective inducers of apoptosis, particularly in Jurkat cells, a T-cell leukemia line. ugr.esresearchgate.netnih.gov This cell-type selectivity is a crucial finding, as it suggests that these compounds could be developed into targeted therapies for specific types of cancer. The induction of apoptosis was confirmed through cell cycle analysis, which showed an increase in the sub-G1 cell population, a hallmark of apoptotic cells. ugr.esresearchgate.net

Structure-Activity Relationship (SAR)

The study of various 6-alkoxy purines allowed for the elucidation of important structure-activity relationships. The nature of the alkoxy group at the C6 position, as well as substitutions at other positions of the purine ring, were found to significantly influence the pro-apoptotic activity and cell selectivity of the compounds. While the specific data for this compound was not individually detailed in the primary reports, the general findings for the 6-alkoxy class suggest that the length and nature of the alkyl chain can modulate biological activity.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-propoxy-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c1-2-3-13-8-6-7(10-4-9-6)11-5-12-8/h4-5H,2-3H2,1H3,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQKEKTYLCCYSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202522 | |

| Record name | 6-Propoxy-1H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5417-86-7 | |

| Record name | 6-Propoxy-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5417-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Propoxy-1H-purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005417867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5417-86-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Propoxy-1H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-propoxy-1H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 N Propoxypurine and Its Analogues

Chemical Synthesis Strategies for Purine (B94841) Ring Systems

Chemical synthesis provides a versatile and established platform for the construction and modification of the purine scaffold. These strategies allow for the precise introduction of various functional groups at different positions of the purine ring, enabling the systematic exploration of structure-activity relationships.

Alkoxylation Procedures at the Purine 6-Position

The introduction of an n-propoxy group, or other alkoxy substituents, at the 6-position of the purine ring is a key synthetic step. This is most commonly achieved through nucleophilic aromatic substitution (SNAr) reactions, typically utilizing a 6-halopurine, such as 6-chloropurine (B14466), as the starting material.

The general principle involves the reaction of the 6-halopurine with the corresponding alkoxide. For the synthesis of 6-n-propoxypurine, this would involve the use of sodium n-propoxide. The reaction is typically carried out in the parent alcohol as the solvent. For instance, the synthesis of 6-isopropoxypurine has been achieved by reacting 6-chloropurine with sodium isopropoxide, generated in situ by adding sodium hydride to dry isopropanol, followed by refluxing the reaction mixture. A similar strategy can be readily adapted for the synthesis of this compound.

A specific example of this methodology is the synthesis of 2-amino-6-n-propoxypurine. In this procedure, sodium metal is dissolved in anhydrous n-propanol to generate sodium n-propoxide. Subsequently, 2-amino-6-chloropurine (B14584) is added to this solution, and the reaction mixture is heated, leading to the formation of the desired product in high yield. nih.govresearchgate.net

Table 1: Synthesis of 2-Amino-6-n-propoxypurine nih.gov

| Reactants | Reagents | Solvent | Product | Yield |

| 2-Amino-6-chloropurine | Sodium | n-Propanol | 2-Amino-6-n-propoxypurine | 93% |

Introduction and Modification of Substituents at the Purine 2-Position

The functionalization of the 2-position of the purine ring is crucial for generating a wide array of analogues with diverse biological activities. Various substituents can be introduced or modified at this position, often in conjunction with modifications at the 6-position.

One common strategy involves starting with a purine that already bears the desired 2-substituent and then modifying the 6-position. For example, the synthesis of 2-amino-6-alkoxypurines, as described previously, starts with 2-amino-6-chloropurine. nih.gov Alternatively, one can start with a 2,6-dihalopurine, such as 2,6-dichloropurine (B15474), and selectively substitute the halogens. The greater reactivity of the chlorine atom at the 6-position allows for its selective displacement by alkoxides, leaving the 2-chloro substituent intact for further modifications. nih.gov

For instance, 2,6-dichloropurine can be reacted with various sodium alkoxides to yield 2-chloro-6-alkoxypurines. The remaining chloro group at the 2-position can then be subjected to nucleophilic substitution with amines or other nucleophiles to introduce a variety of substituents.

Another approach for modifying the 2-position is the Sandmeyer-type reaction. For example, 2-amino-6-chloropurine can be converted to 6-chloro-2-fluoropurine (B161030) by treatment with sodium nitrite (B80452) in the presence of hydrofluoric acid. nih.gov This 2-fluoro substituent can then be displaced by various nucleophiles to introduce different functionalities.

Derivatization to Purine Nucleoside Analogues

The conversion of purine bases into their corresponding nucleoside analogues is a critical step in the development of many antiviral and anticancer agents. This derivatization involves the formation of a glycosidic bond between the purine base and a sugar moiety, typically a ribose or deoxyribose derivative.

A common method for the synthesis of purine nucleosides is the Vorbrüggen glycosylation. This reaction involves the coupling of a silylated purine base with an acylated sugar derivative in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl4). The regioselectivity of this reaction, particularly the formation of the desired N9-isomer over the N7-isomer, can be influenced by the reaction conditions and the nature of the purine and sugar starting materials. nih.govresearchgate.netnih.gov

Furthermore, existing nucleosides can be chemically modified. For example, 2-amino-6-chloropurine riboside can serve as a precursor for the synthesis of a variety of 2-amino-6-substituted purine 2',3'-dideoxynucleosides. fiu.edu The 6-chloro group can be displaced by various nucleophiles, such as alkoxides, to introduce the desired alkoxy group, including a propoxy group. fiu.edu

Biocatalytic Approaches in Purine Synthesis

Biocatalytic methods, employing enzymes as catalysts, have emerged as powerful alternatives to traditional chemical synthesis. These approaches often offer high regio- and stereoselectivity under mild reaction conditions, minimizing the need for protecting groups and reducing environmental impact. researchgate.net

Enzymatic Synthesis Utilizing Purine Nucleoside Phosphorylase (PNP)

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway and has been extensively utilized for the synthesis of nucleoside analogues. PNP catalyzes the reversible phosphorolysis of the glycosidic bond of purine nucleosides in the presence of inorganic phosphate. nih.govmdpi.com

This enzymatic reaction can be harnessed for the synthesis of new nucleosides through a process called transglycosylation. In this approach, a donor nucleoside is cleaved by PNP to generate ribose-1-phosphate, which is then transferred to an acceptor purine base to form a new nucleoside. This method allows for the efficient synthesis of various purine nucleosides, including those with alkoxy substituents at the 6-position. researchgate.net

The choice of the donor nucleoside and the specific PNP enzyme is crucial for the success of the synthesis. For example, 6-substituted purines have been successfully used as acceptor bases in PNP-catalyzed reactions to produce the corresponding ribonucleosides. researchgate.net

Regioselectivity and Stereoselectivity in Enzymatic Transformations

A significant advantage of enzymatic synthesis is the high degree of selectivity that can be achieved. Enzymes, with their well-defined three-dimensional active sites, can distinguish between different positions on a molecule (regioselectivity) and between different stereoisomers (stereoselectivity). researchgate.net

In the context of purine nucleoside synthesis, PNP enzymes exhibit excellent regioselectivity, typically catalyzing the formation of the glycosidic bond at the N9 position of the purine ring, which is the desired isomer for most biological applications. This is in contrast to chemical glycosylation methods, which can sometimes lead to mixtures of N9 and N7 isomers. nih.govresearchgate.net

Furthermore, PNPs are highly stereoselective, producing exclusively the β-anomer of the nucleoside, which is the biologically active form. This eliminates the need for the separation of anomeric mixtures that can be formed in chemical synthesis. The substrate specificity of different PNPs can be exploited to control the outcome of the reaction. For instance, trimeric PNPs are generally specific for 6-oxopurine nucleosides, while hexameric PNPs can accept a broader range of substrates, including 6-aminopurines. mdpi.comnih.govebi.ac.uk This differential specificity can be leveraged to selectively synthesize particular nucleoside analogues.

Molecular Pharmacology and Biochemical Mechanisms of 6 N Propoxypurine

Enzyme Inhibition Profiles

The biological activity of 6-n-propoxypurine and its derivatives is primarily characterized by their ability to interact with and inhibit specific enzymes, fundamentally interfering with key cellular processes. This section details the inhibitory profiles of this compound against two major classes of enzymes: cyclin-dependent kinases and purine (B94841) nucleoside phosphorylases.

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle, a series of events that leads to cell division and duplication. mdpi.comnih.gov As aberrant CDK activity is a hallmark of cancer, inhibitors of these enzymes are of significant interest in oncology research. nih.gov Purine-based compounds, including derivatives of this compound, have been identified as competitive inhibitors at the ATP binding site of CDKs. acs.org

Research into 2-arylaminopurines substituted at the 6-position has revealed that the nature of the alkoxy group significantly influences inhibitory potency against CDK2. A notable increase in potency is observed when moving from an ethoxy group to an n-propoxy group. nih.gov For instance, in one series of 2-arylaminopurines, the n-propoxy derivative (compound 31) exhibited an IC₅₀ value of 8 nM against CDK2, a 3-fold improvement over the ethoxy analogue's IC₅₀ of 26 nM. nih.gov Further increasing the size of the 6-alkoxy group to butoxy isomers resulted in even higher potency. nih.gov

These 6-alkoxypurines generally demonstrate significant selectivity for CDK2 over the closely related CDK1, often by a factor of 10 to 80 times. acs.orgnih.gov For example, certain 6-alkoxypurines showed 50- to 80-fold selectivity for CDK2 over CDK1. acs.org This selectivity is a critical aspect of their pharmacological profile, as non-specific inhibition of CDKs can lead to broader cellular effects.

| Compound Analogue | 6-Alkoxy Substitution | CDK2 IC₅₀ (nM) |

|---|---|---|

| 30 | Ethoxy | 26 |

| 31 | n-Propoxy | 8 |

| 32 | iso-Propoxy | 10 |

| 33 (iso-Butoxy) | Butoxy | 3 |

| 34 (n-Butoxy) | Butoxy | 1 |

Data sourced from a study on 6-substituted 2-arylaminopurines. nih.gov The table shows the half-maximal inhibitory concentration (IC₅₀) against CDK2, demonstrating how potency is modulated by the size of the 6-alkoxy group.

The inhibitory action of this compound derivatives on CDKs stems from their ability to occupy the ATP-binding site located at the interface of the N-terminal and C-terminal lobes of the kinase. nih.gov The purine core of the inhibitor mimics the adenine (B156593) ring of ATP, forming critical hydrogen bonds. acs.org The substituent at the 6-position, such as the n-propoxy group, extends into the pocket typically occupied by the ribose moiety of ATP. acs.orgnih.gov This pocket is created by the conformation of the glycine-rich loop of CDK2. acs.org

The cell cycle is a tightly regulated process divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). mdpi.comopentextbc.ca Progression through these phases is driven by the sequential activation of different CDK-cyclin complexes. nih.gov For instance, CDK4/6-cyclin D complexes are active in the G1 phase, while CDK2-cyclin E and CDK2-cyclin A complexes regulate the G1/S transition and S phase progression. mdpi.com

By inhibiting CDKs, particularly CDK2, this compound derivatives can halt the cell cycle. Inhibition of CDK2 prevents the phosphorylation of its substrates, which are essential for DNA replication and progression into the S phase. mdpi.com This leads to an arrest of cells at the G1/S checkpoint, preventing them from duplicating their DNA and dividing. opentextbc.ca This mechanism effectively stops the proliferation of cells, which is a key therapeutic goal in cancer treatment. The ability of these compounds to interfere with cell cycle progression is a direct consequence of their specific inhibition of CDK enzymes. nih.gov

Purine nucleoside phosphorylases (PNPs) are enzymes central to the purine salvage pathway. nih.govnih.gov This pathway allows cells to recycle purine bases from the breakdown of nucleotides. unimi.it Human PNP (HsPNP) specifically catalyzes the reversible phosphorolysis of 6-oxypurine nucleosides like inosine (B1671953) and guanosine (B1672433) into their respective bases (hypoxanthine and guanine) and ribose-1-phosphate. nih.govnih.gov Inhibition of HsPNP is a therapeutic strategy for T-cell proliferative disorders, as T-cells are particularly sensitive to disruptions in this pathway. nih.govunimi.it

While extensive data exists for many purine analogs as PNP inhibitors, specific kinetic characterization of this compound against human PNP is not prominently detailed in the reviewed literature. However, studies on structurally related compounds provide valuable insights. For example, a study screening a library of purine ribonucleosides tested 6-i-propoxypurine-9-riboside for its ability to inhibit HsPNP. unimi.it In an initial screening assay using a high inhibitor concentration (0.5 mM), the inhibitory activity of various analogues was assessed. unimi.it

The development of potent PNP inhibitors has often focused on transition-state analogues, which mimic the high-energy intermediate state of the enzymatic reaction and bind with extremely high affinity, often in the picomolar range. nih.govnih.govplos.org The investigation of simple substituted purines like this compound as PNP inhibitors is less common in comparison. Further kinetic studies would be required to quantitatively determine the inhibition constant (Kᵢ) and the mode of inhibition of this compound itself against HsPNP.

Inhibition of Purine Nucleoside Phosphorylases (PNPs)

Substrate Mimicry and Transition State Analogues

As a synthetic derivative of a natural purine, this compound's fundamental mechanism of interaction with biological targets is based on substrate mimicry. Enzymes involved in purine metabolism and signaling, such as kinases and phosphorylases, have active sites specifically shaped to bind endogenous purines like adenosine (B11128) and hypoxanthine. mdpi.com The structure of this compound allows it to fit into these active sites, acting as a structural analogue or mimic of the natural substrate. plos.org

While not definitively classified as a transition state analogue, its function as an inhibitor relies on this principle of mimicry. Transition state analogues are potent inhibitors because they are designed to resemble the high-energy transition state of a substrate during an enzymatic reaction, thereby binding to the enzyme with much higher affinity than the substrate itself. sigmaaldrich.comgoogleapis.com By occupying the active site of a target enzyme, this compound can prevent the binding and processing of the natural substrate, leading to the inhibition of the enzyme's catalytic activity.

General Enzyme Inhibition Mechanisms

The primary biochemical mechanism attributed to this compound and its derivatives is the inhibition of enzyme activity. This is a common characteristic of purine analogues, which are widely developed as inhibitors for various therapeutic purposes. mdpi.com

Research has demonstrated that this compound and its derivatives can act as reversible inhibitors, primarily through competitive inhibition. In this model, the inhibitor directly competes with the substrate for binding to the enzyme's active site. acs.org

Studies on derivatives of this compound have provided significant insight into this mechanism. For instance, a 2-arylamino-6-n-propoxypurine derivative was identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key enzyme in cell cycle regulation. nih.gov The design of this and similar 6-substituted purines explicitly aimed to achieve competitive inhibition at the ATP-binding site of CDK2. acs.orgnih.gov The n-propoxy group, in this context, occupies the pocket where the ribose moiety of ATP would normally bind, effectively blocking the enzyme's function. acs.org

Further evidence comes from the screening of this compound against Methionine S-adenosyltransferase (MAT) from Mycobacterium smegmatis. In these studies, this compound demonstrated measurable inhibitory activity. d-nb.inforesearchgate.netnih.gov While the specific kinetic profile for this compound was not detailed, other purine analogues in the same study acted as competitive inhibitors of MAT, suggesting a similar mechanism may be at play. d-nb.info However, it is noteworthy that other 6-propoxy-purine derivatives, such as 2-chloro-6-(3-phenyl-1-propoxy)purine, have been shown to act as noncompetitive inhibitors of E. coli purine nucleoside phosphorylase, indicating that the precise kinetic mechanism can vary depending on the specific enzyme target and the other substitutions on the purine ring. frontiersin.org

| Compound | Target Enzyme | Organism | Inhibition Data | Kinetic Mechanism |

|---|---|---|---|---|

| This compound | Methionine S-adenosyltransferase (MAT) | Mycobacterium smegmatis | 27.9 ± 4.0% Inhibition | Not specified, but related purines were competitive |

| 2-(4'-sulfamoylanilino)-6-n-propoxypurine | Cyclin-Dependent Kinase 2 (CDK2) | Human | IC₅₀ = 8 nM | Competitive |

| 2-chloro-6-(3-phenyl-1-propoxy)purine | Purine Nucleoside Phosphorylase (PNP) | Escherichia coli | Kᵢ = 1.4 µM | Noncompetitive |

There is currently no evidence in the scientific literature to suggest that this compound functions as an irreversible or mechanism-based inhibitor. Irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, leading to permanent inactivation. nih.gov The interactions of this compound and its studied derivatives are consistent with reversible binding, where the inhibitor can associate and dissociate from the enzyme. mdpi.comacs.org

Nucleic Acid Metabolism Interference

While direct studies on the effect of this compound on nucleic acid synthesis are limited, its role as a purine analogue and an enzyme inhibitor strongly implies an indirect modulatory effect on these pathways. Purine analogues are well-known for their ability to interfere with the synthesis of DNA and RNA. rndsystems.comcreative-biolabs.com They can achieve this by inhibiting crucial enzymes in the de novo purine synthesis pathway, thereby depriving the cell of the necessary building blocks (purine nucleotides) for replication and transcription. rndsystems.combasicmedicalkey.com

The demonstrated inhibition of Cyclin-Dependent Kinases (CDKs) by derivatives of this compound provides a clear mechanism for this modulation. nih.gov CDKs are master regulators of the cell cycle, and their activity is essential for the transitions between phases, including the initiation of DNA replication (S phase). wikipedia.orgrutgers.edu Furthermore, specific CDKs, such as CDK7 and CDK9, are directly involved in regulating transcription by phosphorylating RNA polymerase II. nih.govsigmaaldrich.com By inhibiting CDKs, this compound derivatives can arrest the cell cycle and halt both DNA and RNA synthesis, a mechanism central to the action of many anticancer agents. rutgers.edu

Receptor Interactions and Signal Transduction Modulation

The primary mechanism by which this compound modulates signal transduction is through the inhibition of key signaling enzymes, rather than by direct binding to cell-surface receptors. Signal transduction is the process by which a cell converts an external signal into a specific response, often involving a cascade of enzymatic reactions. wikipedia.orgbookdown.org

The inhibition of CDKs by this compound derivatives is a direct modulation of critical signal transduction pathways that govern cell proliferation, differentiation, and apoptosis. acs.orgnih.govrutgers.edu These kinases are central nodes in signaling networks that integrate extracellular and intracellular cues to control the cell cycle. wikipedia.orgnih.gov Therefore, inhibition of CDK2 by a this compound derivative directly interferes with the signaling cascade that drives a cell into and through the S phase of the cell cycle. sigmaaldrich.com

Additionally, as a purine analogue, this compound has the potential to inhibit other enzymes central to signaling, such as adenosine deaminase (ADA). guidetopharmacology.orgmdpi.com Inhibition of ADA leads to an accumulation of adenosine, a potent signaling molecule that acts on its own family of receptors (A1, A2A, A2B, A3) to modulate a wide range of physiological processes, including immune responses and cardiovascular function. mdpi.comnih.gov By altering the levels of endogenous signaling molecules like adenosine, purine analogues can profoundly impact cellular communication and function.

Purine Receptor Binding and Functional Modulation (e.g., Adenosine Receptors)

Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are primary targets for many purine analogs. bioauxilium.com These receptors are classified into four subtypes: A1, A2A, A2B, and A3. sigmaaldrich.com The affinity and selectivity of ligands for these receptors are heavily influenced by the nature of the substituent at the N6-position of the adenosine scaffold. nih.gov

While this compound is a simple purine and not a nucleoside (it lacks the ribose sugar), the principles of N6-substitution in adenosine derivatives offer insights into its potential receptor interactions. Modifications at the N6-position are pivotal in determining selectivity, particularly for the A1 adenosine receptor. sigmaaldrich.com Generally, hydrophobic substituents at this position are well-tolerated and can enhance affinity. For instance, N6-cycloalkyladenosines are known to be highly selective A1 receptor agonists. nih.gov

Given that this compound possesses a short, hydrophobic n-propoxy group, it is plausible that it could interact with adenosine receptors. The nature of this interaction—whether as an agonist, antagonist, or partial agonist—would require empirical validation through radioligand binding assays and functional studies. Research on a series of 2,6,9-trisubstituted adenines has shown that the introduction of bulky chains at the N6 position can significantly increase binding affinity at the human A1 and A3 adenosine receptors. d-nb.info Although this compound is a simpler molecule, this finding underscores the importance of the 6-position substituent in receptor recognition.

The table below summarizes the structure-activity relationships (SAR) for various N6-substituted adenosine analogs at human adenosine receptors, illustrating the impact of different substituents on binding affinity.

| Compound Name | N6-Substituent | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | Receptor Selectivity |

| N6-Cyclopentyladenosine (CPA) | Cyclopentyl | 1.4 | 2300 | 470 | A1 Selective |

| N6-Cyclohexyladenosine (CHA) | Cyclohexyl | 2.5 | 1200 | 500 | A1 Selective |

| N6-(R)-Phenylisopropyladenosine (R-PIA) | (R)-Phenylisopropyl | 1.1 | 180 | 330 | A1 Selective |

| N6-(S)-Phenylisopropyladenosine (S-PIA) | (S)-Phenylisopropyl | 60 | 250 | 2000 | Non-selective |

This table is for illustrative purposes to show the effect of N6-substituents on adenosine receptor affinity and does not include data for this compound, for which specific binding data is not publicly available.

Engagement with Downstream Signaling Cascades

The functional consequence of a ligand binding to an adenosine receptor is the activation or inhibition of intracellular signaling cascades. diva-portal.org These pathways are dependent on the receptor subtype and the G protein to which it couples.

A1 and A3 Receptor Signaling: The A1 and A3 adenosine receptors typically couple to Gi/o proteins. diva-portal.org Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). diva-portal.org A decrease in cAMP levels reduces the activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets. Additionally, Gi/o coupling can lead to the activation of phospholipase C (PLC) and the modulation of ion channels, such as inwardly rectifying potassium channels and calcium channels.

A2A and A2B Receptor Signaling: Conversely, the A2A and A2B adenosine receptors couple to Gs proteins. diva-portal.org Ligand binding to these receptors stimulates adenylyl cyclase activity, resulting in an increase in intracellular cAMP levels. diva-portal.org Elevated cAMP activates PKA, which then phosphorylates various cellular proteins, leading to a physiological response. The A2B receptor can also couple to Gq proteins, activating the PLC pathway.

Should this compound act as an agonist at any of these receptors, it would be expected to trigger the corresponding signaling cascade. For example, if it were an A1 receptor agonist, it would likely decrease cAMP production. If it were an A2A receptor agonist, it would increase cAMP levels. The specific downstream effects would depend on the cell type and the complement of signaling proteins expressed.

The table below outlines the primary downstream signaling pathways associated with each adenosine receptor subtype.

| Adenosine Receptor Subtype | Primary G Protein Coupling | Second Messenger Modulation | Key Downstream Effectors |

| A1 | Gi/o | ↓ cAMP | Protein Kinase A (PKA), Ion Channels |

| A2A | Gs | ↑ cAMP | Protein Kinase A (PKA) |

| A2B | Gs, Gq | ↑ cAMP, ↑ IP3/DAG | Protein Kinase A (PKA), Protein Kinase C (PKC) |

| A3 | Gi/o | ↓ cAMP | Protein Kinase A (PKA), Phospholipase C (PLC) |

This table represents the general signaling pathways for adenosine receptors and is not based on direct experimental data for this compound.

Structure Activity Relationship Sar and Rational Drug Design

Systematic Exploration of Substituent Effects

The substituent at the 6-position of the purine (B94841) ring is a critical determinant of biological activity. The n-propoxy group in 6-n-propoxypurine is particularly significant for the compound's immunomodulatory properties. Research into 6-alkoxypurine analogs has shown that the length of the alkyl chain is crucial. For instance, in studies on anti-HIV-1 activity, analogs with fewer than four carbons in the alkoxy chain, such as methoxy (B1213986) and ethoxy, displayed weak activity. nih.gov Conversely, chains longer than seven carbons tended to be too cytotoxic for effective evaluation. nih.gov This suggests that the n-propoxy group provides an optimal balance of size and hydrophobicity to fit into the binding site of its target protein, likely a hydrophobic pocket. acs.orgnih.gov The importance of having a substituent at this position is underscored by the dramatic loss of potency observed when the 6-substituent is removed entirely. nih.govnih.gov

Table 1: Effect of 6-Alkoxy Chain Length on Anti-HIV-1 Activity This table is a representative illustration based on findings that analogs with fewer than four carbons showed weak activity, while those with more than seven were too cytotoxic.

| 6-Position Substituent | Number of Carbons | Reported Anti-HIV-1 Activity |

|---|---|---|

| Methoxy | 1 | Weak |

| Ethoxy | 2 | Weak |

| n-Propoxy | 3 | (Implied optimal range) |

| n-Hexyloxy | 6 | Potent |

| n-Heptyloxy | 7 | Potent, but more cytotoxic |

Modifications at the 2-position of the purine scaffold have proven to be a fruitful strategy for enhancing the activity and selectivity of 6-alkoxypurine derivatives. The introduction of an amino group at this position is a key feature in many biologically active purines. ontosight.ai This amino group can act as a hydrogen bond donor, anchoring the molecule within the active site of its target, a common interaction motif observed in kinase inhibitors. acs.org Further substitutions on this amino group, such as adding an arylamino ring with sulfonamide groups, have been shown to create additional hydrogen bonds and optimize hydrophobic packing, leading to greater potency and selectivity for specific kinases like CDK2. acs.org The presence of a 2-amino group has been established as important for the inhibitory interactions of these compounds. acs.org

Altering the core purine heterocycle itself, particularly at the N1 and N7 nitrogen positions, can significantly impact the compound's properties. The absence of the N1 and N7 nitrogen atoms, as seen when replacing the purine ring with an imidazopyrimidine, can lead to a considerable decrease in activity, highlighting the importance of the hydrogen bond donor-acceptor pattern of the purine core. acs.orgljmu.ac.uk Conversely, replacing the purine ring with certain other heterocyclic systems like triazolopyrimidine or pyrazolopyrimidine can be well-tolerated, sometimes resulting in comparable or even slightly improved potency against certain targets. acs.org Alkylation at the N7 position is another area of exploration, with some N7-substituted purines showing cytotoxic and antiviral activities. nih.govacs.org The ability to regioselectively introduce groups at the N7 position opens up new avenues for creating novel 6,7-disubstituted purine derivatives with potentially unique biological profiles. nih.govacs.org

Computational Approaches in SAR Elucidation

Modern drug discovery heavily relies on computational methods to predict and explain the interactions between a drug molecule and its biological target, thereby guiding the synthesis of more effective compounds.

Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a target protein. umpr.ac.id For 6-alkoxypurine analogs, docking studies have provided crucial insights into their binding modes. For example, simulations have shown that the purine ring often anchors the inhibitor in the ATP-binding site of kinases through a trio of hydrogen bonds. acs.org These studies can visualize how the 6-alkoxy substituent, such as a cyclohexylmethoxy group, occupies a hydrophobic pocket that normally binds the ribose of ATP. acs.orgnih.gov Docking simulations can also help rationalize observed activity, for instance by showing how specific substitutions can lead to favorable interactions with amino acid residues in the target protein. nih.govmdpi.com By comparing the docking of different analogs, researchers can predict which modifications are most likely to improve binding affinity and, consequently, biological activity. ijper.org

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. collaborativedrug.com For purine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. researchgate.net These models generate 3D contour maps that indicate where steric bulk, electrostatic charge, and other properties should be modified on the molecular scaffold to enhance activity. researchgate.net For example, a QSAR study on purine derivatives as antiplatelet agents yielded models with high correlation coefficients, indicating their strong predictive power. researchgate.net Such models provide a rational basis for designing new derivatives with improved potency, guiding chemists on which substituents are likely to be beneficial. researchgate.netijddd.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational methods used to investigate the dynamic behavior of molecules and understand their conformational landscapes. lu.sescribd.com For a molecule like this compound, MD simulations can provide detailed insights into the flexibility of the n-propoxy group, which is crucial for its interaction with biological targets. The analysis of molecular conformations is a key aspect of rational drug design, as the three-dimensional shape of a molecule dictates its biological activity. researchgate.net

The primary goal of performing MD simulations on this compound is to explore the accessible conformations of the molecule over time. The purine core is a rigid scaffold, while the attached n-propoxy chain has several rotatable single bonds. The rotation around these bonds gives rise to different spatial arrangements of the propoxy group relative to the purine ring. These different arrangements, or conformers, can have varying potential energies, and MD simulations allow for the exploration of these energy landscapes.

An MD simulation of this compound would typically be set up by first defining the initial coordinates of the atoms. The molecule would then be placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. A force field, which is a set of parameters that describes the potential energy of the system, is chosen to govern the interactions between atoms. The simulation then proceeds by integrating Newton's equations of motion for each atom in the system, generating a trajectory of atomic positions and velocities over time.

The results from such an analysis can be used to construct a potential energy surface, which maps the energy of the molecule as a function of its conformational coordinates. This surface reveals the low-energy basins corresponding to stable conformers and the energy barriers that separate them.

Below is an illustrative data table that could be generated from a molecular dynamics simulation of this compound, showing hypothetical conformational states of the n-propoxy chain. The dihedral angles (τ1 and τ2) define the orientation of the propoxy group, and the relative energy and population indicate the stability and probability of each conformer at equilibrium.

| Conformer | Dihedral Angle (τ1: C6-O-C1'-C2') | Dihedral Angle (τ2: O-C1'-C2'-C3') | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|---|

| Anti-Anti | 180° | 180° | 0.0 | 45 |

| Anti-Gauche | 180° | 60° | 0.5 | 25 |

| Gauche-Anti | 60° | 180° | 0.8 | 15 |

| Gauche-Gauche | 60° | 60° | 1.2 | 10 |

| Other | Various higher energy states | 5 |

This type of detailed conformational analysis is invaluable in structure-activity relationship (SAR) studies. By understanding the preferred shapes of this compound, medicinal chemists can design analogs with constrained conformations that may exhibit enhanced potency or selectivity for their intended biological target.

Preclinical Research Paradigms and Therapeutic Prospects of 6 N Propoxypurine

Antiviral Applications

Design of Novel Antiviral Agents Based on 6-n-Propoxypurine Scaffold

The design of novel antiviral agents frequently leverages the structural backbone of purines, a class of nitrogen-containing heterocyclic compounds fundamental to nucleic acid structure. The general strategy involves modifying the purine (B94841) core to create analogs that can interfere with viral replication processes. These modifications can occur at various positions on the purine ring and the associated sugar moiety in nucleoside analogs. The exploration of 6-substituted purine derivatives has been a subject of interest in the development of potential therapeutic agents.

This compound, with its propoxy group at the 6-position of the purine ring, represents a specific chemical entity within this larger class of compounds. The synthesis of this compound and its derivatives, such as 2-Amino-6-n-propoxypurine, has been described in the scientific literature. ljmu.ac.uk The rationale behind synthesizing such derivatives is to explore how different substituents on the purine ring affect the molecule's biological activity. For instance, studies on other 6-substituted purine nucleoside analogs have demonstrated significant antiviral activity against a range of viruses, including herpes simplex virus, cytomegalovirus, and vaccinia virus. mdpi.com These findings underscore the potential of the 6-substituted purine scaffold as a template for antiviral drug design.

The process of discovering new antiviral agents involves extensive screening of chemical compounds for their ability to inhibit viral replication in cell cultures. virologyresearchservices.com High-throughput screening methods are often employed to test large libraries of compounds against various viruses. nih.gov Compounds that show initial promise are then subjected to more detailed studies to determine their potency, selectivity, and mechanism of action. While the synthesis of this compound has been documented, detailed preclinical data from antiviral screening assays specifically for this compound are not widely available in the public research domain. The antiviral potential of this compound itself, therefore, remains an area that requires further investigation to be fully understood.

Methodologies in 6 N Propoxypurine Research

In Vitro Experimental Models

In vitro models are fundamental to the initial characterization of 6-n-Propoxypurine's biological effects. These experiments are performed in a controlled environment outside of a living organism, such as in test tubes or culture dishes.

Cell Line-Based Assays

Cell line-based assays are a cornerstone of understanding a compound's effect on cellular processes like proliferation and cytotoxicity. In the study of purine (B94841) analogs, specific human cancer cell lines are often employed. For instance, a study involving 2',3'-dideoxynucleoside analogs of 2-aminopurine, which includes a 6-propoxy structural feature, evaluated cytotoxic effects in human T-lymphoblastic (MOLT-4) and promyelocytic leukemia (HL-60) cell lines. fiu.edu Such assays help determine a compound's potential as an anti-cancer agent by measuring its ability to inhibit cell growth or induce cell death. fiu.edu The general approach involves exposing the cells to the compound and quantifying cell viability over time. nih.govscbt.comgoogle.com

Enzyme Kinetic Studies

Enzyme kinetic studies are crucial for determining if a compound can inhibit a specific enzyme, a common mechanism for drug action. nih.gov Research on analogs of this compound has focused on their potential as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. nih.govacs.org

One study specifically investigated a series of 6-substituted 2-(4′-sulfamoylanilino)purines, including the 6-n-propoxy analog, as inhibitors of CDK2. nih.gov The potency of these inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. sigmaaldrich.comwikipedia.org The 6-n-propoxy analog (referred to as compound 31 in the study) was found to be a potent inhibitor of CDK2, with an IC50 value of 8 nM. nih.gov This study demonstrated that increasing the size of the 6-alkoxy group from ethoxy to n-propoxy resulted in an approximately 3-fold increase in potency against CDK2. nih.gov These studies establish a clear structure-activity relationship, where the nature of the substituent at the 6-position of the purine ring significantly influences the inhibitory activity against CDK2. nih.govacs.org

In another line of research, the riboside of 6-propoxypurine (6-i-propoxypurine-9-riboside) was screened for its ability to inhibit human purine nucleoside phosphorylase (HsPNP). unimi.it However, it was found to be a weak inhibitor of this enzyme. unimi.it

Table 1: Inhibitory Activity of 6-Alkoxypurine Analogs against CDK2

| Compound | 6-Position Substituent | CDK2 IC50 (nM) nih.gov |

|---|---|---|

| 30 | Ethoxy | 26 |

| 31 | n-Propoxy | 8 |

| 32 | iso-Propoxy | 10 |

| 33 | sec-Butoxy | 3 |

| 34 | Cyclobutylmethoxy | 1 |

This table presents the half-maximal inhibitory concentration (IC50) values for a series of 2-(4′-sulfamoylanilino)purines with different alkoxy groups at the 6-position, showing their potency in inhibiting CDK2 enzyme activity. Data sourced from Gibson et al. (2002).

3D Cell Culture and Organoid Models

While 3D cell culture and organoid models are increasingly used in drug discovery to better mimic the complex environment of human tissues, specific research applying these advanced in vitro models to the study of this compound has not been identified in the reviewed scientific literature. unimi.itpfizerpro.comjax.orgncifcrf.gov These models offer a more physiologically relevant platform compared to traditional 2D cell cultures for studying disease and treatment responses. pfizerpro.comncifcrf.gov

In Vivo Preclinical Models

In vivo models, primarily using animals, are essential for evaluating a compound's efficacy and behavior within a whole living system.

Rodent Xenograft Models

Rodent xenograft models, which involve transplanting human tumor cells into immunodeficient mice, are a standard method for testing the anti-cancer efficacy of new compounds in vivo. crownbio.comfrontiersin.org These models allow researchers to observe a compound's effect on tumor growth in a living organism. nih.govnih.gov Although CDK2 inhibitors are evaluated using such models, specific studies detailing the use of this compound or its direct analogs in rodent xenograft models were not found in the reviewed literature. pfizerpro.comnih.gov For example, other selective CDK2 inhibitors have been tested in xenograft models of human ovarian and breast cancer to assess their impact on tumor growth as a single agent or in combination therapies. pfizerpro.com

Drug-Induced Resistance Models

Drug-induced resistance is a major challenge in cancer therapy. Models of acquired resistance are developed to understand the mechanisms by which cancer cells evade treatment and to test new drugs that can overcome this resistance. nih.gov The inhibition of CDK2 is being explored as a strategy to counter resistance to existing therapies, such as CDK4/6 inhibitors. nih.govoncologypipeline.com While the role of CDK2 in drug resistance is an active area of research, specific studies employing this compound in drug-induced resistance models have not been detailed in the available scientific literature.

Considerations for Clinical Relevance and Translational Studies

The journey of a chemical compound like this compound from laboratory discovery to potential clinical application is guided by translational research, which aims to bridge the gap between preclinical findings and human health applications. A primary consideration for the clinical relevance of this compound is its activity as an inhibitor of specific biological targets, such as cyclin-dependent kinases (CDKs). For instance, research has demonstrated that this compound derivatives can exhibit potent inhibitory activity against CDK2. nih.gov The n-propoxy derivative showed a significant increase in potency compared to ethoxy- and methoxy- versions in one study. nih.gov This is clinically significant because CDK inhibitors are a class of drugs that have been approved for treating certain types of cancer, highlighting a potential therapeutic avenue for compounds with this mechanism of action. nih.gov

Another area of clinical interest stems from the screening of purine analogues against enzymes from pathogenic organisms. In a study investigating potential inhibitors for methionine adenosyltransferase (MAT) from Mycobacterium smegmatis and M. tuberculosis, 6-Propoxypurine was among the compounds tested. nih.gov Although it did not emerge as a top inhibitor in that particular screen, its inclusion underscores a strategy for discovering new antimicrobial agents. nih.gov The enzyme MAT is crucial for numerous functions required for cell growth and division in these bacteria. nih.gov Therefore, identifying effective inhibitors could impact both active and chronic growth phases of the organism, representing a vital step in developing new treatments for tuberculosis. nih.gov

Translational studies for a compound like this compound would involve a multi-step process. Initial in vitro findings on its inhibitory activity would need to be followed by cell-based assays to determine its effect on cancer cell lines or bacterial cultures. Subsequent preclinical studies in animal models would be essential to evaluate its efficacy, and pharmacokinetic properties. These steps are critical for establishing a foundation of evidence before any consideration for human clinical trials.

Advanced Analytical Techniques in Compound Characterization and Biological Assessment

The characterization of this compound and the assessment of its biological activity rely on a suite of sophisticated analytical methods. These techniques are indispensable for confirming the compound's identity and purity and for elucidating the mechanics of its interaction with biological targets.

Chromatography is a fundamental biophysical technique used to separate, identify, and purify the components of a mixture. nih.gov In the research of this compound, various chromatographic methods are employed to ensure the purity of the synthesized compound before it is used in biological assays and to isolate it from reaction mixtures. nih.govijpsjournal.com

High-Performance Liquid Chromatography (HPLC): This is a highly versatile and widely used technique in pharmaceutical analysis. For a compound like this compound, reversed-phase HPLC would be a standard method to assess purity. The compound would be dissolved in a suitable solvent and injected into a column containing a nonpolar stationary phase. A polar mobile phase is then pumped through the column, and the retention time of the compound is used to identify and quantify it. This method is crucial for ensuring that the sample is free from starting materials, byproducts, or other impurities that could confound biological testing results. nih.govijpsjournal.com

Thin-Layer Chromatography (TLC): TLC is a simpler, faster, and less expensive method often used to monitor the progress of a chemical reaction and to quickly check the purity of a sample. nih.gov In the synthesis of purine analogues like 2-Fluoro-6-n-propoxypurine, TLC is used to determine the reaction's completion by observing the disappearance of the starting material spot and the appearance of the product spot. nih.gov The retention factor (Rf) value provides a useful purity metric under specific solvent conditions. nih.gov

Column Chromatography: This technique is used for the preparative-scale purification of compounds. neu.edu.tr After synthesis, crude this compound would be loaded onto a column packed with a solid adsorbent like silica (B1680970) gel. A solvent or solvent mixture (the mobile phase) is then passed through the column, and the different components of the mixture move down the column at different rates, allowing for the collection of the pure compound in fractions. nih.govneu.edu.tr

Interactive Table: Chromatographic Techniques in this compound Research

| Technique | Principle | Application in this compound Research |

| High-Performance Liquid Chromatography (HPLC) | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase under high pressure. ijpsjournal.com | Quantitative analysis of purity, final quality control of the compound. |

| Thin-Layer Chromatography (TLC) | Separation based on adsorption on a thin layer of adsorbent material coated on a plate. nih.gov | Monitoring reaction progress, rapid purity assessment, and determining appropriate solvent systems for column chromatography. nih.gov |

| Column Chromatography | Separation of components by distributing them between a stationary solid phase and a liquid mobile phase that percolates through the column. neu.edu.tr | Preparative purification of the synthesized this compound from reaction byproducts and unreacted starting materials. |

Spectroscopic Analysis in Elucidating Molecular Interactions

Spectroscopic techniques are vital for studying how this compound interacts with its biological targets, such as proteins, on a molecular level. These methods can provide information on binding affinity, binding location, and any structural changes that occur in the target molecule upon binding. nih.govnih.gov

Fluorescence Spectroscopy: This technique is highly sensitive for studying drug-protein interactions. nih.gov Many proteins contain fluorescent amino acids like tryptophan, whose fluorescence can be "quenched" or altered upon the binding of a ligand like this compound. By measuring the change in fluorescence intensity as a function of the compound's concentration, researchers can determine binding constants and the number of binding sites, providing quantitative data on the interaction's strength. pan.olsztyn.pl

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the vibrations of bonds within a molecule. When a small molecule like this compound binds to a protein, it can cause changes in the protein's secondary structure (e.g., α-helices and β-sheets). nih.govnih.gov FTIR can detect shifts in the characteristic amide I and amide II bands of the protein, revealing conformational changes induced by the binding event. nih.gov

Molecular Docking: While not a spectroscopic technique, molecular docking is a computational method often used in conjunction with spectroscopic data. nih.govmdpi.com It predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies can model its interaction with the ATP-binding pocket of a kinase, for example. The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex, offering a molecular-level explanation for the binding affinity observed in spectroscopic experiments. nih.govmdpi.com

Interactive Table: Spectroscopic Techniques for Analyzing Molecular Interactions

| Technique | Principle | Information Gained about this compound Interactions |

| Fluorescence Spectroscopy | Measures the fluorescence emission of a molecule. Binding events can alter the fluorescence of intrinsic protein fluorophores (e.g., Tryptophan). spectroscopyonline.com | Determination of binding affinity (Ka), binding stoichiometry, and characterization of the binding mechanism (static vs. dynamic quenching). pan.olsztyn.pl |

| FTIR Spectroscopy | Measures the absorption of infrared radiation by a sample, corresponding to molecular vibrations. mdpi.com | Detection of changes in the secondary structure (α-helix, β-sheet content) of a target protein upon binding of this compound. nih.govnih.gov |

| Circular Dichroism (CD) Spectroscopy | Measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. nih.gov | Analysis of conformational changes in the secondary and tertiary structure of a target protein induced by the binding event. |

| Molecular Docking (Computational) | Predicts the binding mode and affinity of a ligand within the active site of a target macromolecule. mdpi.com | Visualization of the binding pose, identification of key amino acid residues involved in the interaction, and prediction of binding energy. nih.gov |

Q & A

Q. What criteria (e.g., FINER framework) should guide the formulation of novel research questions on 6-<i>n</i>-Propoxypurine’s off-target effects?

- Methodological Answer : Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. For example:

- Feasibility : Ensure access to high-content screening facilities for proteome-wide binding studies.

- Novelty : Focus on understudied pathways (e.g., nucleotide salvage pathways in drug-resistant viruses).

- Ethical : Adhere to NIH guidelines for preclinical studies involving animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。